molecular formula C14H22N2O3S2 B15110589 3-cyclopentyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

3-cyclopentyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B15110589
M. Wt: 330.5 g/mol
InChI Key: BFQFEVDGYKBYDD-UHFFFAOYSA-N
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Description

The compound 3-cyclopentyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide features a fused bicyclic system comprising a tetrahydrothiophene ring fused to a thiazole moiety, with two sulfone groups at the 5-position (5,5-dioxide). The Z-configuration of the exocyclic double bond at position 2 and the 3-methyl substituent on the thiazole ring contribute to its stereoelectronic properties. The cyclopentyl group attached to the propanamide chain introduces steric bulk and lipophilicity, while the amide functionality enables hydrogen bonding.

Properties

Molecular Formula

C14H22N2O3S2

Molecular Weight

330.5 g/mol

IUPAC Name

3-cyclopentyl-N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)propanamide

InChI

InChI=1S/C14H22N2O3S2/c1-16-11-8-21(18,19)9-12(11)20-14(16)15-13(17)7-6-10-4-2-3-5-10/h10-12H,2-9H2,1H3

InChI Key

BFQFEVDGYKBYDD-UHFFFAOYSA-N

Canonical SMILES

CN1C2CS(=O)(=O)CC2SC1=NC(=O)CCC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, introduction of the cyclopentyl group, and the final coupling to form the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the cyclopentyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-cyclopentyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Table 1: Structural Comparison with Thiazolo-Pyrimidines

Feature Target Compound Compound 11a
Core Ring System Tetrahydrothieno[3,4-d][1,3]thiazole dioxide Thiazolo[3,2-a]pyrimidine
Key Substituents Cyclopentyl, propanamide 2,4,6-Trimethylbenzylidene, methylfuran
Functional Groups Amide, sulfone Nitrile, ketone
Molecular Formula* C16H21N3O3S2 (estimated) C20H10N4O3S

Comparison with Thiadiazol-Based Compounds

Compounds 4g and 4h () are 1,3,4-thiadiazol-2-ylidene derivatives with benzamide and dimethylamino-acryloyl groups. Key distinctions include:

  • Heterocycle: The target’s fused thieno-thiazole system differs from the monocyclic thiadiazole in 4g/h.
  • Electronic Effects: The dimethylamino-acryloyl group in 4g/h introduces strong electron-withdrawing and conjugative effects, absent in the target’s cyclopentyl-propanamide chain.

Table 2: Comparison with Thiadiazol Derivatives

Feature Target Compound Compound 4g
Core Structure Bicyclic thieno-thiazole Monocyclic 1,3,4-thiadiazole
Key Substituents Cyclopentyl, sulfone Benzamide, dimethylamino-acryloyl
Functional Groups Amide, sulfone Amide, ketone
Molecular Weight* ~395 g/mol (estimated) 392 g/mol

Analysis of Thiazole-Containing Propanamide Derivatives

Compound 29 () shares a propanamide chain with the target but incorporates a pyridin-2-yl group and fluorophenyl substituents. Notable contrasts:

  • Aromatic vs. Aliphatic Substituents : The fluorophenyl group in 29 increases aromaticity and electron-deficient character, whereas the target’s cyclopentyl enhances hydrophobicity.
  • Synthetic Routes : Compound 29 is synthesized via reductive amination using lead powder, whereas the target’s synthesis likely involves cyclization and oxidation steps (e.g., sulfone formation).

Physicochemical and Spectroscopic Properties

  • Melting Points : Thiazolo-pyrimidines (11a: 243–246°C ) exhibit higher melting points than thiadiazoles (4g: 200°C ), likely due to increased crystallinity from fused rings. The target’s cyclopentyl group may lower its melting point relative to 11a.
  • IR Spectroscopy : The target’s sulfone groups would show strong S=O stretches (~1150–1300 cm⁻¹), absent in 11a/b. The amide C=O stretch (~1650–1700 cm⁻¹) aligns with 4g’s benzamide (1690 cm⁻¹ ).

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